molecular formula C28H33Cl2N3O6 B1680375 5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 151489-04-2

5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1680375
CAS No.: 151489-04-2
M. Wt: 578.5 g/mol
InChI Key: ACRICECUZJTXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S 16317 is a dihydropyridine derivatives with low calcium channel affinity.

Properties

CAS No.

151489-04-2

Molecular Formula

C28H33Cl2N3O6

Molecular Weight

578.5 g/mol

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33Cl2N3O6/c1-4-39-28(35)25-22(17-38-15-14-37-13-12-32-16-19-8-10-31-11-9-19)33-18(2)23(27(34)36-3)24(25)20-6-5-7-21(29)26(20)30/h5-11,24,32-33H,4,12-17H2,1-3H3

InChI Key

ACRICECUZJTXPQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCNCC3=CC=NC=C3

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCNCC3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S 16317
S-16317
S16317

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate

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